molecular formula C10H14ClN3O2 B7950933 Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate

Cat. No.: B7950933
M. Wt: 243.69 g/mol
InChI Key: IGZYAJDGSGFFTL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction forms the ethyl ester derivative, which is then further reacted with cyclopropylmethylamine to introduce the cyclopropylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used[3][3].

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1H-pyrazole-3-carboxylate: Similar structure but lacks the chloro and cyclopropylmethyl groups.

    4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylate: Similar but with different substituents on the pyrazole ring.

Uniqueness

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-16-10(15)8-7(11)9(12)14(13-8)5-6-3-4-6/h6H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZYAJDGSGFFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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